

# physicochemical properties of 1-methyl-1H-indol-6-amine

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## Compound of Interest

Compound Name: *1-methyl-1H-indol-6-amine*

Cat. No.: *B155859*

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A Technical Guide to the Physicochemical Properties of **1-methyl-1H-indol-6-amine**

## Executive Summary

This guide provides a comprehensive technical overview of the core physicochemical properties of **1-methyl-1H-indol-6-amine** (CAS No: 135855-62-8). As a substituted indole, this compound and its analogs are of significant interest to researchers in medicinal chemistry and drug discovery, primarily due to the indole scaffold's prevalence in biologically active molecules. [1][2] Understanding the fundamental properties such as pKa, lipophilicity (logP), and solubility is a critical prerequisite for rational drug design, enabling prediction of a compound's pharmacokinetic and pharmacodynamic behavior. This document synthesizes predicted data with established, field-proven experimental protocols, offering both a data repository and a practical guide for laboratory characterization.

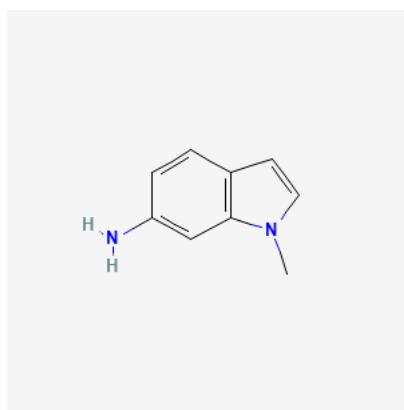
## Introduction: The Significance of a Privileged Scaffold

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity. Its structural versatility and relative ease of functionalization have led to its incorporation into numerous approved drugs and clinical candidates, particularly in oncology. [1][3] **1-methyl-1H-indol-6-amine** is a functionalized indole that serves as a valuable building block for synthesizing more complex molecules. The strategic placement of the 6-amino group provides

a key vector for chemical modification, while the N-methylation prevents hydrogen bond donation at the indole nitrogen, which can significantly alter binding modes and metabolic stability.

A thorough characterization of its physicochemical properties is the first step in unlocking its potential. These parameters govern everything from initial hit screening and lead optimization to formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Chemical Structure:



- IUPAC Name: **1-methyl-1H-indol-6-amine**
- CAS Number: 135855-62-8[4]
- Molecular Formula: C<sub>9</sub>H<sub>10</sub>N<sub>2</sub>[4]

## Core Physicochemical Profile

The following table summarizes the key physicochemical properties of **1-methyl-1H-indol-6-amine**. It is critical to note that while structural data is confirmed, many of the physicochemical values for this specific molecule are computationally predicted and await experimental verification.

Property	Value	Data Type	Significance in Drug Discovery
Molecular Weight	146.19 g/mol	Calculated	Influences diffusion rates and compliance with drug-likeness rules (e.g., Lipinski's Rule of Five).
pKa (strongest basic)	5.15 (Predicted)	Predicted	Governs the ionization state at physiological pH (7.4), impacting solubility, receptor interaction, and membrane permeability.
logP	1.95 (Predicted)	Predicted	Measures lipophilicity, a key predictor of membrane transport, protein binding, and metabolic clearance. <a href="#">[5]</a>
Aqueous Solubility	Data not available	-	Essential for drug administration and bioavailability; low solubility is a major challenge in development. <a href="#">[6]</a>
Melting Point	Data not available	-	Indicates purity and the physical state of the solid form, which affects handling and formulation. <a href="#">[7]</a>

## Acidity and Basicity (pKa)

The primary determinant of the acid-base character of **1-methyl-1H-indol-6-amine** is the exocyclic amino group at the C6 position. The lone pair of electrons on this nitrogen atom makes it a Brønsted-Lowry base. The predicted pKa of 5.15 for its conjugate acid suggests that at physiological pH (~7.4), the compound will exist predominantly in its neutral, un-ionized form. This has profound implications:

- Causality: A largely neutral state at physiological pH enhances the molecule's ability to cross lipid bilayer membranes (e.g., the gut wall or blood-brain barrier). However, a complete lack of ionization can reduce aqueous solubility and may preclude the formation of stable salt forms for formulation.

## Lipophilicity (logP)

The partition coefficient (logP) is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. The predicted logP of 1.95 indicates that **1-methyl-1H-indol-6-amine** is moderately lipophilic, favoring the organic phase over the aqueous phase by a factor of nearly 100:1.

- Expertise: This level of lipophilicity is often considered a good starting point in drug discovery. It is high enough to facilitate membrane permeation but not so high as to cause potential issues with metabolic instability (cytochrome P450 binding) or poor aqueous solubility.

## Anticipated Spectroscopic Characterization

While public spectral data for this specific isomer is scarce, its structure allows for the prediction of key features that would confirm its identity.

- <sup>1</sup>H NMR: One would expect to see distinct signals for the N-methyl group (a singlet around 3.7 ppm), the amine protons (a broad singlet), and several doublets and triplets in the aromatic region (6.5-7.5 ppm) corresponding to the protons on the indole ring system.
- Mass Spectrometry: The primary confirmation would be the molecular ion peak (M<sup>+</sup>) in a high-resolution mass spectrum, corresponding to the calculated exact mass of 146.0844 Da.
- Infrared (IR) Spectroscopy: Key vibrational stretches would include a distinct N-H stretch for the primary amine (~3300-3500 cm<sup>-1</sup>), aromatic C-H stretches (~3000-3100 cm<sup>-1</sup>), and

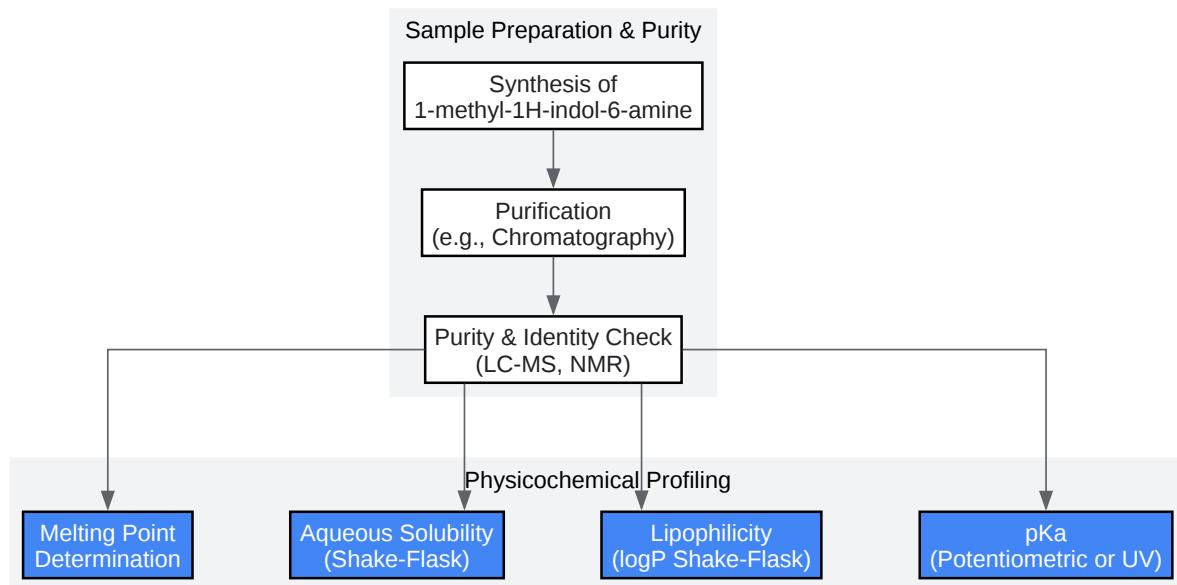
aromatic C=C double bond stretches (~1450-1600 cm<sup>-1</sup>).

## Experimental Methodologies

The trustworthiness of physicochemical data hinges on robust and well-validated experimental protocols. The following sections detail the gold-standard methodologies for determining the key properties of **1-methyl-1H-indol-6-amine**.

## General Workflow for Physicochemical Characterization

A logical experimental flow ensures that each measurement is made on a well-characterized and pure sample, preventing confounding results.



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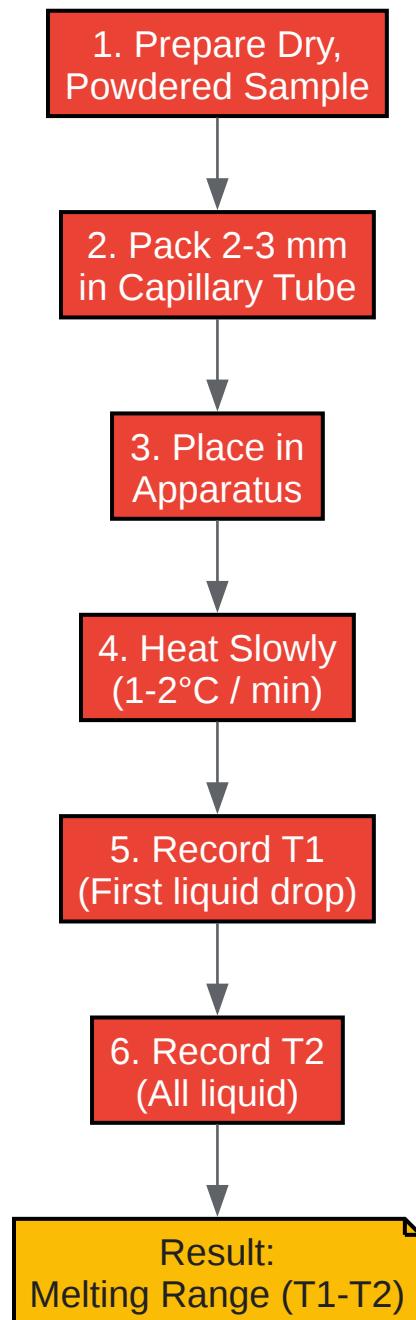
Caption: Overall workflow for physicochemical characterization.

## Melting Point Determination (Capillary Method)

**Principle:** The melting point provides a quick, reliable indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities depress and broaden this range.[8]

**Protocol:**

- **Sample Preparation:** Ensure the sample is completely dry and finely powdered.
- **Capillary Loading:** Gently tap the open end of a capillary tube into the sample powder. Invert the tube and tap it on a hard surface or drop it down a long glass tube to pack the solid into the closed end to a height of 2-3 mm.[9]
- **Apparatus Setup:** Place the loaded capillary into the heating block of a melting point apparatus (e.g., a Mel-Temp).[7][10]
- **Approximate Determination:** Heat the sample rapidly to find a rough estimate of the melting point. Allow the apparatus to cool.
- **Accurate Determination:** Using a fresh sample, heat rapidly to within 20°C of the approximate melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[9]
- **Data Recording:** Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1 - T2.



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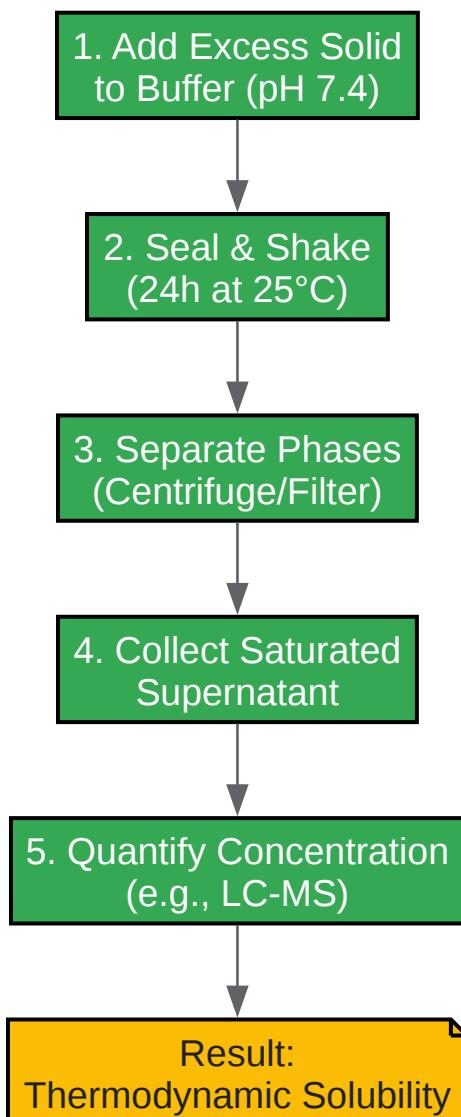
Caption: Step-by-step workflow for melting point determination.

## Aqueous Solubility (Shake-Flask Method)

**Principle:** This is the gold-standard method for determining thermodynamic solubility.<sup>[11]</sup> It measures the equilibrium concentration of a compound in a saturated solution after an extended incubation period.

## Protocol:

- System Preparation: Prepare a buffer solution of the desired pH (e.g., Phosphate-Buffered Saline, pH 7.4).
- Sample Addition: Add an excess amount of the solid compound to a vial containing the buffer. The goal is to create a suspension that remains present throughout the experiment. [\[12\]](#)[\[13\]](#)
- Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for a prolonged period (typically 24-48 hours) to ensure the system reaches equilibrium.[\[14\]](#)
- Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step and is typically achieved by centrifugation at high speed, followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF). [\[6\]](#)[\[14\]](#)
- Quantification: Accurately dilute the clear supernatant with a suitable solvent. Determine the concentration of the compound using a validated analytical method, such as UV-Vis spectrophotometry or LC-MS, against a standard calibration curve.[\[12\]](#)
- Calculation: The measured concentration is reported as the compound's solubility in that medium (e.g., in µg/mL or µM).



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Caption: Workflow for the shake-flask solubility assay.

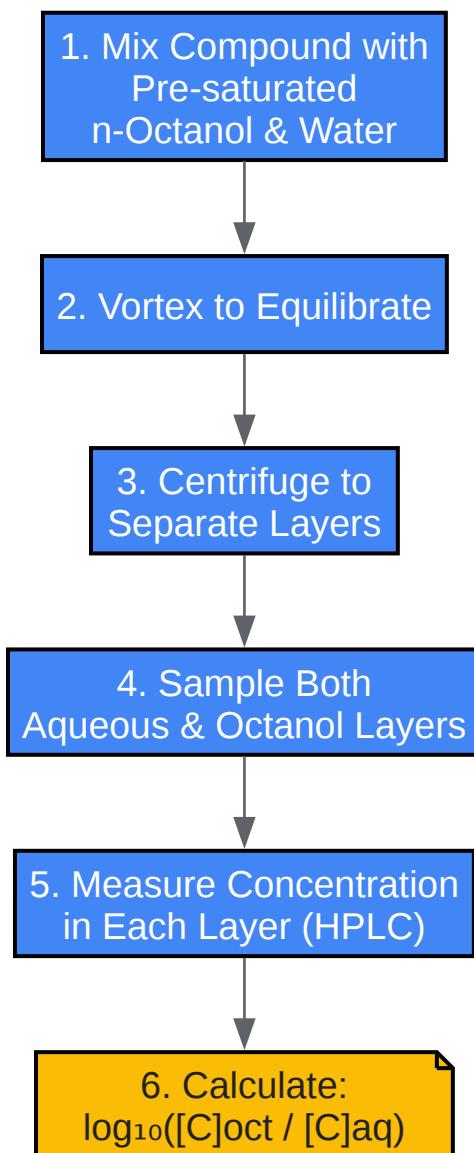
## Lipophilicity (logP Shake-Flask Method)

Principle: This direct method measures the partitioning of a compound between two immiscible liquid phases, n-octanol and water, and is considered the benchmark for logP determination.

[\[15\]](#)

Protocol:

- Solvent Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously and allowing the layers to separate. This prevents volume changes during the experiment.
- Sample Preparation: Prepare a stock solution of the compound in one of the phases (e.g., n-octanol).
- Partitioning: In a vial, combine equal volumes of the pre-saturated n-octanol and pre-saturated water. Add a small aliquot of the compound's stock solution.
- Equilibration: Vortex the mixture vigorously for several minutes to facilitate partitioning, then centrifuge for 10-15 minutes to ensure complete separation of the two layers.[\[16\]](#)
- Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in the n-octanol layer ( $C_{\text{oct}}$ ) and the water layer ( $C_{\text{aq}}$ ) using a suitable analytical method like HPLC-UV.[\[17\]](#)
- Calculation: The partition coefficient,  $P$ , is the ratio of the concentrations. The  $\log P$  is the base-10 logarithm of this value:
  - $P = C_{\text{oct}} / C_{\text{aq}}$
  - $\log P = \log_{10}(P)$



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Caption: Workflow for logP determination via the shake-flask method.

## Stability and Handling

### Chemical Stability

Aromatic amines and indoles can be susceptible to degradation via oxidation and light. Therefore, it is recommended that **1-methyl-1H-indol-6-amine** be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to maximize its shelf life.

## Safety and Hazard Information

According to the Globally Harmonized System (GHS) classifications, **1-methyl-1H-indol-6-amine** presents the following hazards[4]:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H318: Causes serious eye damage.
- H335: May cause respiratory irritation.

Handling Recommendations:

- Always handle this compound in a well-ventilated chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[18]
- Avoid inhalation of dust or vapors.
- In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[19]
- Wash hands thoroughly after handling.

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